

Spectroscopic Profile of 1-Dodecyloxy-2-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Dodecyloxy-2-nitrobenzene

Cat. No.: B1581334

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Introduction

1-Dodecyloxy-2-nitrobenzene, a key intermediate in organic synthesis and a component in various chemical applications, demands thorough structural elucidation for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for **1-dodecyloxy-2-nitrobenzene**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are critical parameters for researchers, scientists, and professionals in drug development. This document is structured to offer not just the data, but also the underlying scientific rationale for the observed spectroscopic behavior, thereby providing a comprehensive understanding of the molecule's characteristics.

Molecular Structure and Spectroscopic Correlation

The structural integrity of **1-dodecyloxy-2-nitrobenzene** is unequivocally established through the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for the compound's identity.

Figure 1: Chemical structure of **1-Dodecyloxy-2-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-dodecyloxy-2-nitrobenzene**, both ^1H and ^{13}C NMR spectra provide definitive proof of its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitro group and the ether linkage significantly influences the chemical shifts of the aromatic protons.

Table 1: ^1H NMR Data for **1-Dodecyloxy-2-nitrobenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.82	dd	1H	Ar-H
7.55	ddd	1H	Ar-H
7.15	dd	1H	Ar-H
7.07	ddd	1H	Ar-H
4.12	t	2H	-O-CH ₂ -
1.87	m	2H	-O-CH ₂ -CH ₂ -
1.5 - 1.2	m	18H	-(CH ₂) ₉ -
0.88	t	3H	-CH ₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The downfield region of the spectrum (7.0-8.0 ppm) displays four distinct signals corresponding to the four protons on the substituted benzene ring. The deshielding effect of the nitro group is evident. The triplet at 4.12 ppm is characteristic of the methylene group directly attached to the oxygen atom, deshielded by the electronegative oxygen. The aliphatic chain protons appear as a complex multiplet between 1.2 and 1.5 ppm, with the terminal methyl group exhibiting a characteristic triplet at 0.88 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Data for **1-Dodecyloxy-2-nitrobenzene**

Chemical Shift (δ) ppm	Assignment
151.7	Ar-C-O
140.7	Ar-C-NO ₂
133.9	Ar-CH
125.5	Ar-CH
120.9	Ar-CH
114.9	Ar-CH
69.5	-O-CH ₂ -
31.9	-(CH ₂) _n -
29.6	-(CH ₂) _n -
29.5	-(CH ₂) _n -
29.3	-(CH ₂) _n -
29.1	-(CH ₂) _n -
26.0	-(CH ₂) _n -
22.7	-CH ₂ -CH ₃
14.1	-CH ₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The aromatic region shows six distinct signals, confirming the presence of a substituted benzene ring. The carbons directly attached to the oxygen and the nitro group appear at 151.7 ppm and 140.7 ppm, respectively. The signal at 69.5 ppm is assigned to the

methylene carbon of the ether linkage. The remaining signals in the upfield region correspond to the carbons of the dodecyl chain.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for **1-Dodecyloxy-2-nitrobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3050	Medium	Aromatic C-H stretch
2924	Strong	Aliphatic C-H stretch (asymmetric)
2854	Strong	Aliphatic C-H stretch (symmetric)
1529	Strong	Asymmetric NO ₂ stretch
1352	Strong	Symmetric NO ₂ stretch
1260	Strong	Aryl-O-C stretch (asymmetric)
1045	Medium	Aryl-O-C stretch (symmetric)
748	Strong	C-H out-of-plane bend (ortho-disubstituted)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The IR spectrum prominently displays the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group at 1529 cm^{-1} and 1352 cm^{-1} , respectively. The strong absorptions at 2924 cm^{-1} and 2854 cm^{-1} confirm the presence of the long aliphatic dodecyl chain. The bands in the $1260\text{-}1045\text{ cm}^{-1}$ region are indicative of the aryl-ether linkage. The strong absorption at 748 cm^{-1} is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

Figure 3: Standard workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Key Fragmentation Pathways: The electron ionization (EI) mass spectrum of **1-dodecyloxy-2-nitrobenzene** is expected to show a molecular ion peak ($[M]^+$) at m/z 307. The fragmentation pattern will be dominated by cleavage of the ether bond and fragmentation of the alkyl chain.

- **Molecular Ion ($[M]^+$):** The peak corresponding to the intact molecule with one electron removed ($m/z = 307$).
- **Loss of the Alkyl Chain:** Cleavage of the C-O bond can lead to the formation of a dodecyl cation ($[C_{12}H_{25}]^+$) at m/z 169 or a 2-nitrophenoxy radical. The more stable fragment will be observed.
- **Benzylic Cleavage:** Although not a benzylic ether, cleavage alpha to the oxygen atom is a common fragmentation pathway for ethers.
- **Alkyl Chain Fragmentation:** The dodecyl chain will undergo characteristic fragmentation, losing successive C_nH_{2n+1} fragments, leading to a series of peaks separated by 14 Da (CH_2).
- **Nitro Group Fragmentation:** Loss of NO (30 Da) or NO_2 (46 Da) from the molecular ion or fragment ions is also possible.

Observed Fragments (from SDBS): The mass spectrum from SDBS shows a base peak at m/z 43, and other significant peaks at m/z 29, 41, 55, 57, 71, 85, 99, 113, 127, 141, and 155, which are characteristic of the fragmentation of a long alkyl chain. The molecular ion at m/z 307 is observed with low intensity.

Experimental Protocol: Mass Spectrometry

Figure 4: Standard workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of **1-dodecyloxy-2-nitrobenzene** presented in this guide provides a robust and self-validating confirmation of its molecular structure. The ^1H and ^{13}C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (nitro, ether, aromatic ring, and alkyl chain), and the mass spectrum corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. The detailed experimental protocols and interpretations serve as a valuable resource for researchers and scientists, ensuring the reliable identification and quality assessment of this important chemical compound.

References

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